molecular formula C11H20O4 B11887313 (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol

(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol

Cat. No.: B11887313
M. Wt: 216.27 g/mol
InChI Key: NMVNUNBGTDXDFS-ZDCRXTMVSA-N
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Description

(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol is a complex organic compound characterized by its unique stereochemistry and multiple hydroxyl groups. This compound is part of the decahydronaphthalene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol typically involves multi-step organic reactions. The starting materials are often simple hydrocarbons, which undergo a series of transformations such as hydrogenation, hydroxylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Hydrogenation of double bonds or carbonyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its multiple hydroxyl groups can mimic natural substrates, making it useful for enzyme assays.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The hydroxyl groups may allow for modifications that enhance biological activity or drug delivery.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the hydrophobic decahydronaphthalene core can interact with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    Decahydronaphthalene: Lacks the hydroxyl groups and hydroxymethyl group.

    Tetralin: A partially hydrogenated derivative of naphthalene.

    Hydroxymethylcyclohexane: Contains a hydroxymethyl group but lacks the decahydronaphthalene structure.

Uniqueness

(1R,3S,4AS,8aR)-8a-(hydroxymethyl)decahydronaphthalene-1,3,4a-triol is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

(1R,3S,4aS,8aR)-8a-(hydroxymethyl)-1,2,3,4,5,6,7,8-octahydronaphthalene-1,3,4a-triol

InChI

InChI=1S/C11H20O4/c12-7-10-3-1-2-4-11(10,15)6-8(13)5-9(10)14/h8-9,12-15H,1-7H2/t8-,9+,10+,11-/m0/s1

InChI Key

NMVNUNBGTDXDFS-ZDCRXTMVSA-N

Isomeric SMILES

C1CC[C@]2([C@@H](C[C@@H](C[C@]2(C1)O)O)O)CO

Canonical SMILES

C1CCC2(C(CC(CC2(C1)O)O)O)CO

Origin of Product

United States

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